N-(4-bromophenyl)-2-(methylsulfanyl)benzamide
CAS No.: 791804-73-4
Cat. No.: VC21488772
Molecular Formula: C14H12BrNOS
Molecular Weight: 322.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791804-73-4 |
|---|---|
| Molecular Formula | C14H12BrNOS |
| Molecular Weight | 322.22g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C14H12BrNOS/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | OFYPHBMQGQGVIF-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
| Canonical SMILES | CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Introduction
N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is an organic compound belonging to the benzamide family, characterized by the presence of a bromine atom, a methylthio group, and an amide functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis
The synthesis of N-(4-bromophenyl)-2-(methylsulfanyl)benzamide typically involves:
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Preparation of the Amide Core: The reaction between 4-bromoaniline and a benzoyl derivative forms the amide bond.
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Introduction of the Methylsulfanyl Group: A nucleophilic substitution reaction introduces the methylthio functionality at the desired position on the aromatic ring.
This synthetic pathway ensures regioselectivity and high yield.
Medicinal Chemistry
Benzamide derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. While specific biological data for N-(4-bromophenyl)-2-(methylsulfanyl)benzamide is limited, its structural similarity to other active benzamides suggests potential pharmacological applications.
Material Science
The presence of electron-withdrawing (bromine) and electron-donating (methylthio) groups makes this compound a candidate for use in organic electronics or as a precursor in advanced material synthesis.
Related Compounds and Studies
Several related benzamide derivatives have been studied for their biological activities:
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